molecular formula C29H60O B158600 15-Nonacosanol CAS No. 2764-81-0

15-Nonacosanol

Cat. No. B158600
CAS RN: 2764-81-0
M. Wt: 424.8 g/mol
InChI Key: KENDAPSPCLAHAG-UHFFFAOYSA-N
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Description

15-Nonacosanol is a long-chain fatty alcohol. It is found in various plants such as Pisum sativum and Pinus wallichiana, and also in brassicas .


Synthesis Analysis

15-Nonacosanol can be synthesized from 1-Bromotetradecane and Ethyl formate . Another study showed that it can be extracted from the cabbage seed weevil, Ceutorhynchus assimilis .


Molecular Structure Analysis

The molecular formula of 15-Nonacosanol is C29H60O . Its average mass is 424.786 Da and its monoisotopic mass is 424.464417 Da .


Physical And Chemical Properties Analysis

15-Nonacosanol has a density of 0.8±0.0 g/cm3, a boiling point of 463.0±0.0 °C at 760 mmHg, and a flash point of 136.5±0.0 °C . It has 1 H bond acceptor, 1 H bond donor, and 27 freely rotating bonds .

Scientific Research Applications

Isotope Applications in Clinical Science

The use of stable isotopes, including 15N, has gained prominence in clinical science due to advancements in mass-spectrometric methods and the availability of stable-isotope-labeled compounds. These isotopes offer significant benefits in patient safety and are pivotal in clinical research. They are used in various diagnostic methods and the study of metabolic pathways involving substances like ammonia, urea, creatinine, uric acid, and for quantitative haematological studies (Halliday & Rennie, 1982).

Policosanol and Its Clinical Significance

Policosanol, primarily derived from sugar cane wax and containing aliphatic alcohols like octacosanol, has shown significant potential in lowering cholesterol levels. Extensive research has been conducted to understand its mechanism of action, safety, and efficacy in clinical pharmacology. Policosanol demonstrates benefits in managing cholesterol levels, inhibiting smooth muscle cell proliferation, and affecting platelet aggregation, showcasing its therapeutic potential in various health conditions (Gouni-Berthold & Berthold, 2002).

Use in Nitrogen Cycling Studies in Agroecosystems

Stable isotopes, including 15N, play a crucial role in agroecosystem studies, helping in tracing nitrogen sources and understanding its cycle. Research has employed 15N-depleted fertilizers to differentiate the uptake of fertilizer nitrogen from the mobilization of nitrogen in storage tissues in various crops. This is critical for improving the efficiency of nitrogen use in agroecosystems and for understanding the dynamics of nitrogen in the soil-plant system (Chalk, 2018).

15N Use in Environmental Studies

The use of 15N isotopes has become increasingly prominent in environmental research, particularly in ecosystem studies. These isotopes aid in understanding the nitrogen cycle and its impact on environmental health. The versatility of these isotopes in tracking nitrogen sources and understanding their ecological implications is evident in various research areas, including soil organic carbon studies and the examination of vegetation degradation patterns (Faust, 1993).

Role in Biogenic Nitrogen Studies in Soils

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, has been instrumental in understanding the fate of biogenic nitrogen in soils. This technique has provided insights into the formation of humified organic nitrogen from biogenic precursors, aiding in the analysis of peptide-like structures and the survival of these compounds during pedogenesis (Knicker, 2000).

Safety And Hazards

Possible side effects of taking 15-Nonacosanol include nausea, vomiting, diarrhea, abdominal pain, and headaches . It may also interact with certain medications, such as blood thinners, and may cause an increase in bleeding . Additionally, 15-Nonacosanol may cause liver damage in some people .

properties

IUPAC Name

nonacosan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENDAPSPCLAHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317297
Record name 15-Nonacosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Nonacosanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15-Nonacosanol

CAS RN

2764-81-0
Record name 15-Nonacosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Nonacosanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Nonacosanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83.1 - 83.8 °C
Record name 15-Nonacosanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
A Hannoufa, J McNevin, B Lemieux - Phytochemistry, 1993 - Elsevier
The principal surface lipids of Arabidopsis are n-nonacosane, 14- and 15-nonacosanol, 15-nonacosanone, C 16 –C 30 free fatty acids, C 26 –C 30 primary alcohols and C 26 –C 30 …
Number of citations: 126 www.sciencedirect.com
A Mudd, AW Ferguson, MM Blight, IH Williams… - Journal of Chemical …, 1997 - Springer
… Two of the major components, 15-nonacosanone and nonacosane, together with a minor component, 15-nonacosanol, are typical components of cuticular waxes of Brassica species (…
Number of citations: 36 link.springer.com
PN Sahai, AC Chibnall - Biochemical Journal, 1932 - ncbi.nlm.nih.gov
… Accordingly we first determined the composition of the Brussels sprout leaf-wax and having found that it consisted chiefly of n-nonacosane, 15-nonacosanone and 15-nonacosanol we …
Number of citations: 45 www.ncbi.nlm.nih.gov
LP Pladio, I Villaseñor - Philippine Journal of Science, 2004 - philjournalsci.dost.gov.ph
… 15-Nonacosanol and bis(tridecyl)phthalate were isolated as … 15-Nonacosanol and immodium, a commercially available … between the treatment means of 15-nonacosanol, bis(tridecyl)…
Number of citations: 10 philjournalsci.dost.gov.ph
O Roux, C Gers, JN Tene-Ghomsi, L Arvanitakis… - Chemoecology, 2007 - Springer
… This ketone is rare in insect cuticle lipids and is thought to originate from the cabbage epicuticle where it is dominant with n-C29 and 14- and 15-nonacosanol also found among the …
Number of citations: 21 link.springer.com
MJK Macey, HN Barber - Phytochemistry, 1970 - Elsevier
… at at least two different loci responsible for the “glossy” character, result in a severe reduction of the C29 compounds of the wax, nonacosane, 15-nonacosanone, and 15-nonacosanol. …
Number of citations: 81 www.sciencedirect.com
C Heron, RP Evershed, LJ Goad - Journal of Archaeological Science, 1991 - Elsevier
… The present of nonacosane, 15nonacosanone and 15-nonacosanol as the principal components of two extracts (WC06 and WC57) is intriguing. This unusual distribution of compounds …
Number of citations: 200 www.sciencedirect.com
RS Teusink, M Rahman, RA Bressan… - … journal of plant …, 2002 - journals.uchicago.edu
… composition was that primary alcohols, secondary alcohols (14‐ and 15‐nonacosanol and 15‐ and 16‐hentriacontanol), and ketones (15‐nonacosanol) were 1.8‐, 1.3‐, and 1.3‐fold …
Number of citations: 41 www.journals.uchicago.edu
SD Eigenbrode, KE Espelie, AM Shelton - Journal of Chemical Ecology, 1991 - Springer
NeonatePlutella xylostella moved more rapidly, spent more time walking, and engaged in searching behaviors more often on leaves of NY 8329, a resistant cabbage with glossy leaves, …
Number of citations: 140 link.springer.com
PE Kolattukudy - Biochemistry, 1966 - ACS Publications
… nonacosane, 15-nonacosanol, and 15nonacosanone … Thespecific activity of 15nonacosanol measured after 30 min … conversion of the ketone into 15-nonacosanol or nonacosane in leaf …
Number of citations: 119 pubs.acs.org

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